molecular formula C23H19BrN2O2 B2547959 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide CAS No. 954608-95-8

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide

Cat. No.: B2547959
CAS No.: 954608-95-8
M. Wt: 435.321
InChI Key: OBAOTSJLNVQJGG-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide is a synthetic small molecule with the CAS Number 954608-95-8 and a molecular weight of 435.32 g/mol. Its molecular formula is C23H19BrN2O2 . This compound is built around a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its prevalence in a wide range of pharmacologically active compounds . The structure integrates a 4-bromobenzamide moiety, a feature common in compounds designed for pharmaceutical research, such as those investigated for therapeutic applications . The specific molecular architecture suggests potential for diverse research applications, particularly in the discovery and development of new bioactive agents. The tetrahydroquinoline scaffold is a nitrogen-containing heterocycle of significant interest in drug discovery . The incorporation of the benzamide group aligns with structural motifs found in compounds with documented biological activity, positioning this molecule as a valuable chemical tool for researchers . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2/c24-19-9-6-17(7-10-19)23(28)25-20-11-12-21-18(14-20)8-13-22(27)26(21)15-16-4-2-1-3-5-16/h1-7,9-12,14H,8,13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAOTSJLNVQJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.

    Benzylation: The quinoline core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The benzylated quinoline is oxidized to introduce the oxo group, typically using an oxidizing agent like potassium permanganate.

    Bromobenzamide Formation: Finally, the bromobenzamide group is introduced through an amide coupling reaction using 4-bromobenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Key Reaction Steps

Step Description Reagents/Conditions References
Core Formation Cyclization of quinoline precursors (e.g., amino ketones and aldehydes).Acidic or basic conditions, controlled heating.
Benzylation Introduction of the benzyl group at the 1-position of the quinoline.Benzyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF).
Amide Coupling Attachment of 4-bromobenzamide via nucleophilic acyl substitution.Activated acyl chloride, amine coupling reagent (e.g., HOBt), base.
Purification Isolation of the final compound using chromatographic techniques.Column chromatography, elution with solvents (e.g., ethyl acetate/hexane mixtures).

Analytical Methods and Characterization

The compound’s purity and structure are verified using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Proton NMR confirms the aromatic protons of the benzamide and quinoline moieties.

    • Carbon NMR identifies carbonyl groups and heteroatoms .

  • Mass Spectrometry (MS) :

    • Molecular ion peak at m/z 384.5 (calculated from C₂₅H₂₄N₂O₂Br).

  • Thin-Layer Chromatography (TLC) :

    • Monitoring reaction progress and purity using solvent systems like ethyl acetate/hexane.

Chemical Reactivity and Functionalization

The compound participates in reactions typical of amides and heterocyclic systems:

  • Hydrolysis :

    • Cleavage of the amide bond under acidic/basic conditions to yield the corresponding carboxylic acid.

  • Nucleophilic Substitution :

    • The bromine atom in the 4-bromobenzamide moiety may undergo substitution (e.g., with amines or alkoxides) under appropriate conditions.

  • Catalytic Cross-Coupling :

    • Potential for palladium-catalyzed C–N or C–C bond formation at the bromine site, though not explicitly reported .

Research Findings and Optimization

While direct data for this specific compound is limited, analogous tetrahydroquinoline derivatives exhibit:

  • Yields : Typically 50–90% for amide coupling steps when optimized.

  • Purity : >95% after column chromatography.

  • Biological Potential : Structural motifs (e.g., quinoline, amide) are associated with anticancer and kinase inhibition activities in related compounds .

Scientific Research Applications

Biological Activities

Research indicates that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide exhibits various biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways. By competing with adenosine triphosphate for binding to these enzymes, it could disrupt essential cellular processes relevant to tumor growth and proliferation.
  • Antimicrobial Properties : The compound's structural features allow it to interact with microbial targets, potentially leading to antimicrobial activity. This aspect is particularly relevant given the increasing resistance of pathogens to conventional antibiotics .

Future Research Directions

Given the preliminary findings regarding its biological activities and unique structure, future research on this compound could focus on:

  • Mechanistic Studies : Elucidating the exact mechanisms by which this compound interacts with biological targets.
  • In Vivo Studies : Conducting animal studies to assess its efficacy and safety profile in treating diseases such as cancer or infections.
  • Structure-Activity Relationship (SAR) Studies : Exploring how modifications to its structure affect biological activity could lead to more potent derivatives.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares a tetrahydroquinolin core with other pharmacologically active derivatives. Below is a comparative analysis with three structurally related molecules:

Compound Core Structure Substituents Molecular Weight Key Features
Target Compound Tetrahydroquinolin 1-Benzyl, 6-(4-bromobenzamide) Not provided Bromine for halogen bonding; benzyl enhances lipophilicity
QOD (Quinolinyl Oxamide Derivative) Tetrahydroquinolin 2H-1,3-Benzodioxol-5-yl, ethyl linker to tetrahydroquinolin ~414 g/mol* Dual FP-2/FP-3 inhibition; lacks halogen substituents
ICD (Indole Carboxamide Derivative) Indole Biphenyl-4-ylcarbonylamino propyl group ~397 g/mol* Biphenyl for π-π interactions; indole core
Baxdrostat () Tetrahydroisoquinolin 1-Methyl-2-oxo-tetrahydroquinolin, propionamide 363.45 g/mol Isoquinolin scaffold; propionamide linker

*Calculated based on provided formulas.

Halogen vs. Non-Halogen Substituents

The 4-bromobenzamide group in the target compound distinguishes it from QOD and ICD, which lack halogen atoms. Bromine’s electronegativity and capacity for halogen bonding could enhance target binding compared to the methoxy or benzodioxol groups in QOD . This feature is shared with the triazine-based compound in , where a bromo-substituted aryl group may similarly optimize electronic interactions .

Scaffold Rigidity and Lipophilicity

The benzyl group at the tetrahydroquinolin 1-position increases steric bulk and lipophilicity relative to QOD’s ethyl linker or ICD’s indole system. This could improve membrane permeability but may reduce solubility.

Pharmacological Implications

  • Dual Inhibition Potential: QOD and ICD are reported as dual FP-2/FP-3 inhibitors, but their lack of structural data limits mechanistic insights . The target compound’s bromobenzamide group may confer selective or dual binding akin to these analogs, though empirical validation is needed.
  • Binding Interactions : The bromine atom could mimic the role of polar groups (e.g., methoxy in ) in hydrogen bonding or hydrophobic contacts, while the benzyl group may occupy larger binding pockets compared to ICD’s biphenyl system .

Methodological Considerations

Structural elucidation of the target compound likely employs crystallographic tools like SHELX (), enabling precise conformational analysis. However, the absence of such data in the evidence limits direct comparison with QOD and ICD, whose activities are inferred from molecular dynamics (MD) simulations rather than experimental structures .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core substituted with a benzyl group and a bromobenzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Property Details
Molecular FormulaC23H22BrN2O
Molecular Weight424.34 g/mol
LogP4.7155
Polar Surface Area38.902 Ų
Hydrogen Bond Acceptors/Donors4 / 1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting cellular signaling pathways. This is particularly relevant in cancer therapy where kinase inhibition can lead to reduced tumor growth.
  • DNA Intercalation : The tetrahydroquinoline structure allows for potential intercalation with DNA, which could inhibit replication and transcription processes.
  • Modulation of Receptor Signaling : The bromobenzamide moiety enhances binding affinity to certain proteins, potentially modulating receptor signaling pathways that are crucial in various diseases.

Biological Activity

Recent studies have highlighted the compound's potential antifungal and anticancer properties:

  • Antifungal Activity : In vitro studies indicate that derivatives of similar benzamide structures exhibit significant antifungal activity against strains such as Candida albicans. The specific activity of this compound against fungal pathogens remains to be fully elucidated but shows promise based on structural similarities with known antifungal agents .
  • Anticancer Properties : Preliminary research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar functional groups have demonstrated activity against breast cancer cells by inducing apoptosis through the inhibition of specific kinases involved in cell survival pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Benzamide Derivatives : A series of benzamide derivatives were synthesized and evaluated for their antifungal properties. Compounds showed varying degrees of activity against Botrytis cinerea, indicating that structural modifications can enhance efficacy .
  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of tetrahydroquinoline derivatives on cancer cell lines, compounds similar to this compound exhibited significant inhibition of cell proliferation at micromolar concentrations.

Q & A

Basic: What synthetic strategies are employed to prepare N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the tetrahydroquinolinone core via cyclization of substituted anilines with benzyl-protected carbonyl intermediates. For example, 6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one can be synthesized using reductive amination or Pd-catalyzed coupling .
  • Step 2: Coupling the 4-bromobenzoyl moiety to the quinolinone scaffold using carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous DMF or THF.
  • Key Considerations: Reaction monitoring via TLC, purification via flash chromatography (e.g., Biotage systems with silica gel and gradient elution of ethyl acetate/hexane), and characterization via 1H^1H-NMR and MS .

Basic: How is the structural integrity of the compound validated post-synthesis?

Methodological Answer:
A combination of spectroscopic and analytical techniques is used:

  • IR Spectroscopy: Confirms carbonyl stretches (e.g., 1663 cm1^{-1} for amide C=O) and aromatic C-Br vibrations (~600 cm1^{-1}) .
  • 1H^1H-NMR: Key signals include the benzyl protons (δ 4.5–5.5 ppm as singlet), tetrahydroquinolinone protons (δ 2.8–3.5 ppm for CH2_2-N), and aromatic protons (δ 7.6–8.1 ppm for bromobenzamide) .
  • Mass Spectrometry (ESI-MS): Look for [M+H]+^+ or [M+Na]+^+ peaks (e.g., m/z 419.95 for [M+H]+^+) .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:
Chiral separation is critical for studying stereospecific biological activity. Methods include:

  • Supercritical Fluid Chromatography (SFC): Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO2_2 (0.2% diethylamine) at 100 bar. Monitor elution times (e.g., 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) and validate enantiomeric excess (ee >99%) via polarimetry or chiral HPLC .
  • Synthetic Control: Employ enantiopure starting materials (e.g., homoproline derivatives) to avoid post-synthesis resolution .

Advanced: What crystallographic techniques are used to determine the 3D structure?

Methodological Answer:

  • X-ray Diffraction (XRD): Single crystals are grown via slow evaporation (e.g., in ethanol/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Software: SHELX suite (SHELXL for refinement) to solve structures. Key parameters include space group (e.g., P21_1/n), unit cell dimensions (a, b, c, β), and R-factor validation (<0.05). Example: CCDC 711849 provides crystallographic data for related tetrahydroquinolinone derivatives .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound?

Methodological Answer:

  • Derivatization: Modify substituents (e.g., replace 4-bromobenzamide with 4-fluorobenzamide) to assess impact on bioactivity.
  • Biological Assays: Test analogs against target receptors (e.g., dopamine D3 receptors using radioligand binding assays) .
  • Data Analysis: Correlate substituent electronic properties (Hammett σ values) or steric bulk with IC50_{50} values. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Advanced: What challenges arise in purifying this compound, and how are they addressed?

Methodological Answer:

  • Challenge 1: Low solubility in common solvents. Solution: Use DCM/MeOH mixtures for recrystallization.
  • Challenge 2: Co-elution of byproducts. Solution: Optimize flash chromatography gradients (e.g., 10% → 40% ethyl acetate in hexane over 15 column volumes) .
  • Validation: Purity >98% confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA, λ = 254 nm) .

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